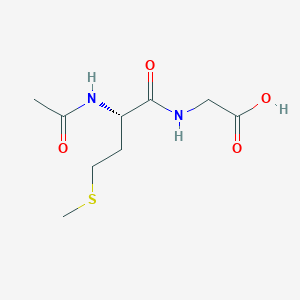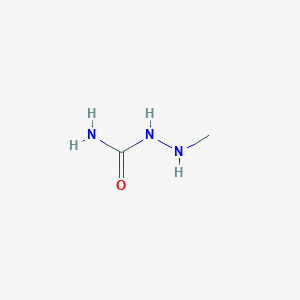![molecular formula C14H13N3O B14706628 N-{3-[(E)-Phenyldiazenyl]phenyl}acetamide CAS No. 25186-45-2](/img/structure/B14706628.png)
N-{3-[(E)-Phenyldiazenyl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(E)-Phenyldiazenyl]phenyl}acetamide is an organic compound characterized by the presence of a phenyldiazenyl group attached to a phenyl ring, which is further connected to an acetamide group. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(E)-Phenyldiazenyl]phenyl}acetamide typically involves the diazotization of aniline derivatives followed by coupling with acetamide. The reaction conditions often include the use of acidic or basic catalysts to facilitate the diazotization process. For instance, aniline can be treated with nitrous acid to form a diazonium salt, which is then coupled with acetamide under controlled pH conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
N-{3-[(E)-Phenyldiazenyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-{3-[(E)-Phenyldiazenyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-{3-[(E)-Phenyldiazenyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s azo group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition, DNA binding, and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
N-{3-[(E)-Phenyldiazenyl]phenyl}acetamide can be compared with other similar compounds, such as:
N-Phenylacetamide: Lacks the azo group, resulting in different chemical and biological properties.
N-(4-Dimethylaminophenyl)acetamide: Contains a dimethylamino group, which alters its reactivity and applications.
N-(4-Bromophenyl)acetamide:
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and the resulting properties and applications.
Eigenschaften
CAS-Nummer |
25186-45-2 |
|---|---|
Molekularformel |
C14H13N3O |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
N-(3-phenyldiazenylphenyl)acetamide |
InChI |
InChI=1S/C14H13N3O/c1-11(18)15-13-8-5-9-14(10-13)17-16-12-6-3-2-4-7-12/h2-10H,1H3,(H,15,18) |
InChI-Schlüssel |
RSXZTAVEWMLATR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=CC=C1)N=NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


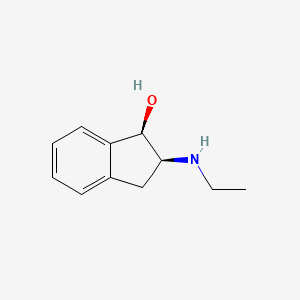
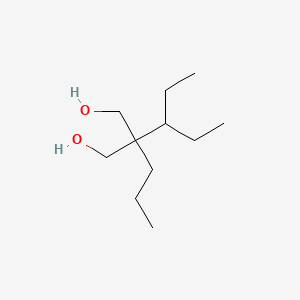
![1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14706551.png)

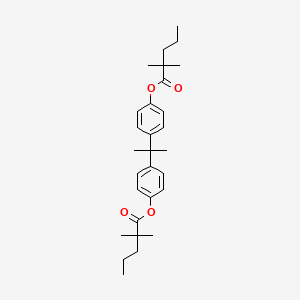
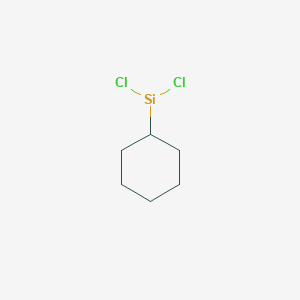

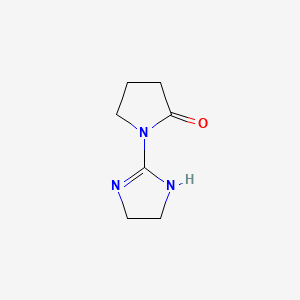
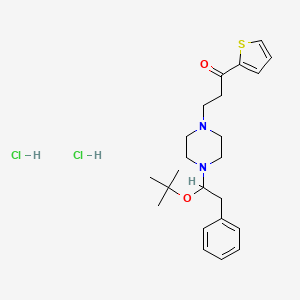


![4-[(9-Ethyl-9H-carbazol-3-YL)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14706608.png)
